Bacteriohopanetetrol

Organic Geochemistry Microbial Ecology Biomarker Analysis

Bacteriohopanetetrol (BHT) is the most abundant and cosmopolitan bacteriohopanepolyol, serving as the primary precursor to geohopanoids. For accurate CSIA, OMZ suboxia proxy calibration, and diagenetic modeling, BHT cannot be substituted with generic hopane standards due to unique ionization efficiency, stereospecific microbial sourcing, and distinct diagenetic pathways. Source this well-characterized analytical standard to ensure reproducibility in membrane biophysics, environmental reconstruction, and biomarker quantification.

Molecular Formula C35H62O4
Molecular Weight 546.9 g/mol
CAS No. 51024-98-7
Cat. No. B1250769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacteriohopanetetrol
CAS51024-98-7
Synonyms32,33,34,35-bacteriohopanetetrol
32,33,34,35-BHTT
bacteriohopane-32,33,34,35-tetrol
bacteriohopane-tetrol
bacteriohopanetetrol
tetrahydroxybacteriohopane
Molecular FormulaC35H62O4
Molecular Weight546.9 g/mol
Structural Identifiers
SMILESCC(CCC(C(C(CO)O)O)O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C
InChIInChI=1S/C35H62O4/c1-22(9-10-25(37)30(39)26(38)21-36)23-13-18-32(4)24(23)14-19-34(6)28(32)11-12-29-33(5)17-8-16-31(2,3)27(33)15-20-35(29,34)7/h22-30,36-39H,8-21H2,1-7H3/t22-,23-,24+,25-,26+,27+,28-,29-,30-,32+,33+,34-,35-/m1/s1
InChIKeyJMKBTQYGOKJMBJ-ZQPPIKFSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bacteriohopanetetrol (BHT) Procurement Guide: Sourcing and Selecting this Ubiquitous Bacterial Hopanoid Biomarker


Bacteriohopanetetrol (BHT, CAS 51024-98-7), also known as bacteriohopane-32,33,34,35-tetrol, is a C35 pentacyclic triterpenoid belonging to the hopanoid class of bacterial membrane lipids [1]. It is the most common and widely distributed bacteriohopanepolyol (BHP), produced by a diverse range of bacteria and acting as the primary biological precursor to geohopanoids (molecular fossils) that are ubiquitous in sedimentary organic matter [2]. Its core structure consists of a hopane skeleton with a polyhydroxylated C5 side chain [3]. Unlike specialized biomarkers that are source-specific, BHT is generally considered a non-source specific, cosmopolitan biohopanoid, which directly influences its utility and selection criteria in geochemical and microbiological research [4].

Why 'Just Any Hopanoid' Cannot Substitute for Bacteriohopanetetrol (BHT) in Targeted Research


While BHT is the most abundant and cosmopolitan bacteriohopanepolyol, it is not interchangeable with other hopanoids due to critical differences in biological source, membrane behavior, diagenetic fate, and analytical behavior [1]. Substituting a generic hopane standard (e.g., diploptene, C30 17α,21β-hopane) or a more source-specific BHP (e.g., aminobacteriohopanetriol) for BHT would invalidate quantitative analyses and ecological interpretations. For instance, BHT and its stereoisomers (BHT-II, BHT-34R) originate from distinct microbial clades with vastly different physiologies (e.g., aerobic heterotrophs vs. anaerobic anammox bacteria), leading to unique carbon isotope fractionation patterns that are key to environmental reconstruction [2]. Furthermore, the ionization efficiency of BHT in LC-MS differs by orders of magnitude from simpler hopanoids like diplopterol, making accurate quantification impossible without a dedicated BHT analytical standard [3]. Lastly, its specific chemical structure dictates a unique pathway of early diagenetic transformation to compounds like 32,35-anhydroBHT, which is not shared by amino-functionalized BHPs [4]. Therefore, for any application requiring accurate quantification, source tracing, or diagenetic modeling, BHT must be sourced as a specific, well-characterized analytical standard.

Quantitative Evidence Guide: Verifiable Performance Metrics for Bacteriohopanetetrol (BHT)


Isomer-Specific Differentiation: BHT Isomers (BHT-34S, BHT-x, BHT-34R) as Diagnostic Biomarkers for Distinct Microbial Clades

The three common environmental isomers of BHT exhibit vastly different source specificities, allowing for refined paleoenvironmental reconstructions. The ubiquitous BHT-34S is non-source specific. In contrast, BHT-x is exclusively produced by the marine anammox genus 'Ca. Scalindua', making it a diagnostic biomarker for marine suboxia/anoxia [1]. BHT-34R is produced by a more diverse group including freshwater aerobic heterotrophs (Frankia spp., Acetobacter pasteurianus, Komagataeibacter xylinus) and the freshwater anammox 'Ca. Brocadia' [2]. This source diversity of BHT-34R complicates its use as a standalone biomarker, but this can be resolved by analyzing its stable carbon isotopic composition (δ13C) [3].

Organic Geochemistry Microbial Ecology Biomarker Analysis Stable Isotope Probing

Membrane Biophysical Properties: Divergent Effects of BHT on Lipid Bilayer Order Compared to Cholesterol and Other Hopanoids

BHT's role as a bacterial membrane reinforcer is functionally distinct from both eukaryotic sterols and other bacterial hopanoids. Molecular dynamics simulations show that BHT adopts a cholesterol-like upright orientation in the bilayer, but its condensing and ordering effect is weaker [1]. Critically, at high temperatures, BHT uniquely promotes order within the lipid tails while simultaneously enhancing fluid-like properties of the head groups, a behavior not observed for cholesterol or diplopterol [2].

Membrane Biophysics Lipidomics Molecular Dynamics Microbiology

Analytical Quantification: High Inter-Compound Variability in Ionization Efficiency Requires Compound-Specific Calibration

Accurate quantification of BHT in complex mixtures by LC-MS or GC-MS is critically dependent on using a purified BHT standard for calibration. The response factors of different hopanoids vary wildly and are not interchangeable. For instance, 2-methyl-diplopterol (2Me-diplopterol) produces 10× higher ion counts than 2-methyl-bacteriohopanetetrol (2Me-BHT) in GC-MS, while this relationship inverts in LC-MS where 2Me-BHT yields 11× higher ion counts than 2Me-diplopterol [1].

Analytical Chemistry Mass Spectrometry Geochemistry Method Development

Diagenetic Transformation: BHT Undergoes a Specific, Acid-Catalyzed Cyclization to 32,35-AnhydroBHT, Distinct from Amino-BHPs

The diagenetic fate of BHT is distinct from that of other complex BHPs. Under acidic conditions, which mimic sedimentary diagenesis, BHT undergoes an intramolecular cyclization to form 32,35-anhydrobacteriohopanetetrol (anhydroBHT) [1]. This pathway is unique to the tetrol side chain structure and is not observed for amino-functionalized BHPs like aminobacteriohopanetriol, which undergo their own distinct diagenetic transformations to form compounds like anhydroaminotriol [2].

Organic Geochemistry Diagenesis Biomarker Preservation Sedimentology

Optimal Use Cases for Bacteriohopanetetrol (BHT) Standards in Geochemical and Microbiological Workflows


Compound-Specific δ13C Isotope Analysis for Tracing Microbial Carbon Cycling

BHT, particularly its various isomers, is an ideal target for compound-specific isotope analysis (CSIA) to trace carbon flow in complex microbial communities. The large differences in carbon isotopic fractionation (Δ13C) between anammox bacteria (Δ13CBHT – DIC = –53.8 to –38.2 ‰) and aerobic heterotrophs (Δ13CBHT – substrate = –12.8 to 5.2 ‰) allow for the deconvolution of their respective contributions to carbon cycling in both modern and ancient environments [1]. This application requires a pure BHT standard for both method development (e.g., establishing chromatographic separation and IRMS linearity) and as a quality control material to monitor instrument performance and isotopic accuracy during sample runs.

Paleoenvironmental Reconstruction: Quantifying Past Water Column Anoxia Using the BHT-x Ratio

The ratio of the BHT-x isomer to total BHT (BHT/(BHT + BHT-x)) has been established as a quantitative proxy for water column suboxia and anoxia, particularly in marine oxygen minimum zones (OMZs) [2]. This application is predicated on the ability to accurately quantify both BHT and its rare BHT-x isomer in sedimentary archives. Using a BHT standard is critical for this analysis, as it enables proper calibration of the LC-MS or GC-MS instrument for the dominant BHT peak, against which the relative abundance of the less common BHT-x isomer can be reliably measured [3]. This proxy extends the sedimentary biomarker record for anammox beyond the preservation window of ladderane lipids.

In Vitro Membrane Biophysics: Investigating the Role of Hopanoids in Bacterial Stress Adaptation

For researchers studying bacterial membrane adaptation, BHT is a key molecule for constructing model lipid bilayers. Its unique, temperature-dependent effect on membrane order—promoting order in the hydrophobic tails while fluidizing the polar head groups—is a specific biophysical property that cannot be replicated by other hopanoids or sterols [4]. These studies rely on highly pure BHT to ensure that the observed biophysical phenomena are attributable to the compound of interest and not to contaminants. Sourcing a well-characterized standard is essential for reproducibility in techniques such as Langmuir trough experiments, vesicle assays, and molecular dynamics simulations.

Calibration and Validation of Diagenetic Models for Hopanoid Transformation

BHT is the established biological precursor for a major class of geohopanoids, including 32,35-anhydroBHT and ultimately the C31-C35 extended hopanes [5]. Laboratory-based diagenesis experiments using a pure BHT standard are the gold standard for establishing the kinetic parameters and reaction pathways of these transformations [6]. A reliable BHT standard is indispensable for spiking sediments, performing hydrous pyrolysis experiments, and creating authentic reference materials for the identification and quantification of these diagenetic products in natural samples.

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